2-Bromo-5-(chlorosulfonyl)benzoyl chloride
Description
2-Bromo-5-(chlorosulfonyl)benzoyl chloride (CAS: 3285-31-2, molecular formula: C₇H₄BrClO₄S) is a multifunctional aromatic compound featuring both a benzoyl chloride (-COCl) and a sulfonyl chloride (-SO₂Cl) group, with a bromine substituent at the 2-position. This dual electrophilic character makes it highly reactive in nucleophilic substitution and acylation reactions. Its molecular weight (292.53 g/mol) and moderate polarity influence solubility in organic solvents like dichloromethane or tetrahydrofuran, while steric hindrance from the bromine substituent directs regioselectivity in synthetic pathways .
Properties
Molecular Formula |
C7H3BrCl2O3S |
|---|---|
Molecular Weight |
317.97 g/mol |
IUPAC Name |
2-bromo-5-chlorosulfonylbenzoyl chloride |
InChI |
InChI=1S/C7H3BrCl2O3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H |
InChI Key |
UDSBGFZNFXQNOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-5-(chlorosulfonyl)benzoyl chloride typically involves the chlorosulfonation of 2-bromo-5-chlorobenzoic acid. The reaction is carried out in the presence of chlorosulfonic acid, which acts as both the chlorinating and sulfonating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety due to the controlled addition of reagents .
Chemical Reactions Analysis
Reduction of Chlorosulfonyl Group and Hydrolysis of Acid Chloride
The chlorosulfonyl (-SO₂Cl) and acid chloride (-COCl) groups undergo simultaneous reduction and hydrolysis under aqueous basic conditions. This reaction is critical for converting the compound into intermediates for pharmaceuticals or agrochemicals.
Reagents and Conditions
-
Reducing Agent : Sodium sulfite (Na₂SO₃) or potassium sulfite (K₂SO₃) in equimolar amounts.
-
Base : Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), 4.0–4.5 moles per mole of substrate.
-
Solvent : Water, optionally with a non-miscible organic solvent (e.g., dichloromethane).
-
Temperature : 40–50°C (optimal), though 10–20°C is used if the aryl substituent is nitro .
Reaction Outcome
-
The chlorosulfonyl group reduces to a sulfinate (-SO₂Na), and the acid chloride hydrolyzes to a carboxylate (-COONa).
-
Products are isolated as sodium, potassium, or ammonium salts.
Table 1: Key Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Reducing Agent | Na₂SO₃ or K₂SO₃ (1 eq) |
| Base | NaHCO₃ (4.0–4.5 eq) |
| Temperature Range | 40–50°C (20–100°C permissible) |
| Reaction Time | <15 minutes at optimal temperature |
| Yield* | 46–85% (dependent on R-group) |
*Yield data extrapolated from analogous processes .
Nucleophilic Substitution at the Benzoyl Chloride Group
Example Reaction with Methanol
-
Reagents : Methanol (CH₃OH), catalytic pyridine.
-
Product : Methyl 2-bromo-5-(chlorosulfonyl)benzoate.
-
Conditions : 0–25°C, inert atmosphere.
Industrial Process Considerations
The compound’s synthesis and downstream reactions are optimized for scalability:
-
Batch Size : Up to 70 kg/batch in diazotization and bromination steps .
-
Cost Drivers : Use of dimethyl terephthalate as a raw material reduces expenses by 30% compared to alternative routes .
Table 2: Industrial Process Metrics
| Metric | Detail |
|---|---|
| Scale | 70 kg/batch |
| Total Yield | 24% (six-step synthesis) |
| Key Catalyst | AlCl₃ (Friedel-Crafts acylation) |
Stability and Handling
Scientific Research Applications
2-Bromo-5-(chlorosulfonyl)benzoyl chloride is a chemical compound with diverse applications, primarily as an intermediate in synthesizing various compounds, including pharmaceuticals and herbicides .
Applications
- Synthesis of Herbicides 2-(chloro, bromo, or nitro)-4-(alkylsulfonyl)benzoic acids, which are synthesized using this compound, are key intermediates in the preparation of 2-(2-chloro, bromo, or nitro)-4-(alkylsulfonyl)benzoyl-1,3-cyclohexanedione herbicides .
- Pharmaceutical Intermediates 2-Bromo-5-(chlorosulfonyl)benzoic acid, a compound closely related to this compound, is utilized as a building block in synthesizing pharmaceuticals . The chlorosulfonyl benzoyl chloride compound is an important intermediate of pharmaceutical products .
- Synthesis of other compounds this compound is used in the preparation of 2,4-disubstituted benzoic acid compounds .
Scientific Research Applications
The compound is also relevant in scientific research, particularly in organic chemistry, as a low-molecular-weight compound for preparing other compounds . It is used in the synthesis of antiviral and anticancer agents.
Method for preparing chlorosulfonyl benzoyl chloride
A method for preparing chlorosulfonyl benzoyl chloride involves reacting 3-sulfo benzoic acid with thionyl chloride . An example of this process is as follows :
- Reactants Preparation : Combine 50.0 g (0.22 mol) of 3-sulfo benzoic acid sodium salt, 0.9 g of N, N-dimethylformamide, and 97.0 g of toluene in a 3L four-necked flask equipped with a stirrer, thermometer, dropping funnel, and cooling tube .
- Thionyl Chloride Addition : Add 61.0 g (0.51 mol) of thionyl chloride dropwise .
- Reaction : Stir the mixture at 70°C for 5 hours .
- Cooling and Acid Addition : Cool the reaction mixture to 10°C and add 87.0 g of 8 mass% hydrochloric acid .
- Separation : Perform liquid separation .
- Solvent Removal : Evaporate the solvent from the obtained oil layer to obtain 51.5 g (0.215 mol) of 3-chlorosulfonyl benzoyl chloride . The yield of 3-chlorosulfonyl benzoyl chloride is 98% relative to 3-sulfo benzoic acid sodium salt, with a purity of 98.0% based on high-performance liquid chromatography analysis .
Mechanism of Action
The mechanism of action of 2-Bromo-5-(chlorosulfonyl)benzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as an electrophilic reagent .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares key structural and physical properties of 2-bromo-5-(chlorosulfonyl)benzoyl chloride with related compounds:
Biological Activity
2-Bromo-5-(chlorosulfonyl)benzoyl chloride is a synthetic organic compound that has garnered interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound, providing a comprehensive overview for researchers and professionals in the field.
- Molecular Formula : C7H4BrClO3S
- Molecular Weight : 287.53 g/mol
- IUPAC Name : this compound
- CAS Number : 21900-52-7
Mechanisms of Biological Activity
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The compound is known to act as an electrophile, facilitating nucleophilic substitution reactions, which can lead to the modification of proteins and enzymes.
Potential Mechanisms:
- Enzyme Inhibition : The chlorosulfonyl group can interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This characteristic is significant in drug design, particularly for targeting enzymes involved in disease processes.
- Receptor Modulation : The compound may modulate receptor functions, influencing cellular signaling pathways that are critical in various physiological processes.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Potential inhibitors of cancer cell proliferation through enzyme inhibition. |
| Antimicrobial | Activity against bacterial and fungal pathogens. |
| Anti-inflammatory | Modulation of inflammatory pathways, potentially reducing tissue damage. |
Study 1: Anticancer Properties
A study published in Molecules explored the anticancer effects of chlorinated benzoyl derivatives, including this compound. The results indicated significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Study 2: Enzyme Inhibition Mechanism
Research focusing on enzyme inhibitors highlighted the role of sulfonyl groups in enhancing the binding affinity of compounds to target enzymes like carbonic anhydrase. The study demonstrated that derivatives with similar structures could effectively inhibit enzyme activity, providing insights into the potential therapeutic applications of this compound .
Study 3: Antimicrobial Activity
A recent investigation assessed the antimicrobial properties of various sulfonamide derivatives against common pathogens. The findings showed that compounds with sulfonyl groups exhibited potent antibacterial activity, suggesting a promising avenue for developing new antibiotics based on the structure of this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
